molecular formula C16H26N2O6 B4162882 N',N'-dimethyl-N-[2-(2-phenoxyethoxy)ethyl]ethane-1,2-diamine;oxalic acid

N',N'-dimethyl-N-[2-(2-phenoxyethoxy)ethyl]ethane-1,2-diamine;oxalic acid

Cat. No.: B4162882
M. Wt: 342.39 g/mol
InChI Key: KTWKLQHHWYBCKM-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-[2-(2-phenoxyethoxy)ethyl]-1,2-ethanediamine oxalate is an organic compound with the molecular formula C14H24N2O4 It is a derivative of ethanediamine, featuring a phenoxyethoxy group and an oxalate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-[2-(2-phenoxyethoxy)ethyl]-1,2-ethanediamine oxalate typically involves the following steps:

    Preparation of N,N-dimethyl-1,2-ethanediamine: This can be achieved by reacting 1,2-ethanediamine with dimethyl sulfate under basic conditions.

    Introduction of the phenoxyethoxy group: The N,N-dimethyl-1,2-ethanediamine is then reacted with 2-(2-phenoxyethoxy)ethyl chloride in the presence of a base such as sodium hydroxide to form N,N-dimethyl-N’-[2-(2-phenoxyethoxy)ethyl]-1,2-ethanediamine.

    Formation of the oxalate salt: The final step involves reacting the amine with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-[2-(2-phenoxyethoxy)ethyl]-1,2-ethanediamine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxyethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the phenoxyethoxy group.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

N,N-dimethyl-N’-[2-(2-phenoxyethoxy)ethyl]-1,2-ethanediamine oxalate has several scientific research applications:

    Chemistry: It can be used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: The compound may be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-[2-(2-phenoxyethoxy)ethyl]-1,2-ethanediamine oxalate involves its interaction with specific molecular targets. The phenoxyethoxy group allows for interactions with hydrophobic pockets in proteins, while the amine groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-1,2-ethanediamine: Lacks the phenoxyethoxy group, making it less hydrophobic.

    N,N-dimethyl-N’-[2-(2-methoxyethoxy)ethyl]-1,2-ethanediamine: Similar structure but with a methoxy group instead of a phenoxy group.

Uniqueness

N,N-dimethyl-N’-[2-(2-phenoxyethoxy)ethyl]-1,2-ethanediamine oxalate is unique due to the presence of the phenoxyethoxy group, which enhances its hydrophobic interactions and potentially increases its binding affinity to certain molecular targets compared to its analogs.

Properties

IUPAC Name

N',N'-dimethyl-N-[2-(2-phenoxyethoxy)ethyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2.C2H2O4/c1-16(2)10-8-15-9-11-17-12-13-18-14-6-4-3-5-7-14;3-1(4)2(5)6/h3-7,15H,8-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWKLQHHWYBCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCCOCCOC1=CC=CC=C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N',N'-dimethyl-N-[2-(2-phenoxyethoxy)ethyl]ethane-1,2-diamine;oxalic acid
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N',N'-dimethyl-N-[2-(2-phenoxyethoxy)ethyl]ethane-1,2-diamine;oxalic acid
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N',N'-dimethyl-N-[2-(2-phenoxyethoxy)ethyl]ethane-1,2-diamine;oxalic acid
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N',N'-dimethyl-N-[2-(2-phenoxyethoxy)ethyl]ethane-1,2-diamine;oxalic acid
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N',N'-dimethyl-N-[2-(2-phenoxyethoxy)ethyl]ethane-1,2-diamine;oxalic acid

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